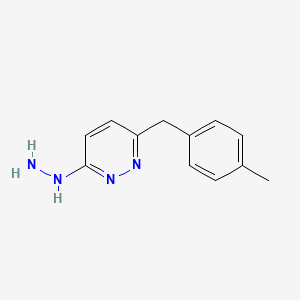

3-Hydrazino-6-(4-methylbenzyl)pyridazine

Description

Significance of the Pyridazine (B1198779) Nucleus in Contemporary Chemical Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of significant interest in contemporary chemical research. Its unique electronic properties, arising from the presence of the two nitrogen atoms, impart a distinct reactivity and potential for diverse functionalization. The pyridazine scaffold is a common feature in many biologically active compounds and approved pharmaceutical agents. This has led to extensive research into its derivatives for applications in drug discovery.

The Hydrazinopyridazine Motif as a Foundation for Advanced Chemical Investigations

The introduction of a hydrazino (-NHNH2) group onto the pyridazine ring creates the hydrazinopyridazine motif, a versatile building block for the synthesis of more complex molecular architectures. The hydrazino group is highly nucleophilic and can readily react with a variety of electrophiles, making it a key functional group for the construction of fused heterocyclic systems. This reactivity has been exploited to generate extensive libraries of novel compounds with potential applications in medicinal chemistry. The synthesis of 3-hydrazino-6-monoalkylaminopyridazines has been described, highlighting the utility of the hydrazino group in creating new derivatives. nih.gov

Contextualization of 3-Hydrazino-6-(4-methylbenzyl)pyridazine within Research Paradigms of Substituted Pyridazines

This compound is a specific example of a substituted pyridazine that embodies the key features of this class of compounds. The presence of the hydrazino group at the 3-position and a 4-methylbenzyl group at the 6-position provides two distinct sites for chemical modification. Research into such substituted pyridazines is often driven by the desire to explore structure-activity relationships, where systematic changes to the substituents can lead to the optimization of desired properties. The study of this compound contributes to the broader understanding of how different substitution patterns on the pyridazine ring influence its chemical behavior and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

[6-[(4-methylphenyl)methyl]pyridazin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)8-11-6-7-12(14-13)16-15-11/h2-7H,8,13H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVZDRKXMVXOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Hydrazino 6 4 Methylbenzyl Pyridazine and Its Analogues

Historical Context of Pyridazine (B1198779) Hydrazination Routes and their Evolution

The synthesis of hydrazinopyridazines has its historical roots in the modification of a pre-formed pyridazine core. Early methodologies predominantly involved the nucleophilic substitution of a suitable leaving group, typically a halogen atom, on the pyridazine ring with hydrazine (B178648) hydrate. nih.govkoreascience.krnih.gov This foundational approach, while fundamental, paved the way for the development of more sophisticated and efficient routes.

The evolution of these synthetic methods has been driven by the continuous pursuit of higher yields, minimized by-product formation, and an expanded substrate scope. A significant milestone in this progression was the introduction of 3,6-dichloropyridazine (B152260) as a readily available starting material, which provided a more versatile entry point to a diverse array of 3-hydrazino-6-substituted derivatives. nih.gov Over the decades, chemists have meticulously refined reaction conditions, exploring a variety of solvents and bases to optimize the efficiency of the hydrazination process.

More recent advancements have seen the advent of transition-metal-catalyzed methods and more environmentally benign approaches, aiming to address some of the limitations associated with the classical routes. researchgate.netorganic-chemistry.org Despite these innovations, direct nucleophilic substitution remains a robust and widely utilized strategy for the synthesis of hydrazinopyridazines, valued for its simplicity and reliability.

The following table provides a summary of key milestones in the evolution of pyridazine hydrazination methods:

| Era | Key Methodology | Primary Advantages | Limitations |

|---|---|---|---|

| Early to Mid-20th Century | Direct nucleophilic substitution of halopyridazines with hydrazine hydrate. | Straightforward and foundational approach. | Often required harsh reaction conditions, sometimes leading to modest yields and by-product formation. |

| Late 20th Century | Utilization of 3,6-dichloropyridazine as a versatile starting material. nih.gov | Improved access to a wide range of 3,6-disubstituted derivatives. | Still largely reliant on classical nucleophilic substitution chemistry. |

| 21st Century | Development of metal-catalyzed methods and milder reaction conditions. researchgate.netorganic-chemistry.org | Enhanced yields, better functional group tolerance, and the potential for more environmentally friendly approaches. | Catalyst cost and the need for removal of metal residues from the final product. |

Mechanistic Aspects of the Formation of the 3-Hydrazino-6-(4-methylbenzyl)pyridazine Scaffold

The formation of the this compound scaffold is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process typically commences with the precursor, 3-chloro-6-(4-methylbenzyl)pyridazine.

The pyridazine ring, being electron-deficient due to the presence of two adjacent nitrogen atoms, is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups. In the case of 3-chloro-6-(4-methylbenzyl)pyridazine, the chlorine atom serves as an effective leaving group.

The SNAr reaction mechanism proceeds via two principal steps:

Nucleophilic Attack: The hydrazine molecule, acting as the nucleophile, attacks the carbon atom of the pyridazine ring that is bonded to the chlorine atom. This attack leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The Meisenheimer intermediate subsequently collapses with the loss of a chloride ion, resulting in the restoration of the aromatic system and yielding the 3-hydrazinopyridazine product.

Factors such as the nature of the solvent, temperature, and the presence or absence of a base can significantly influence the rate and efficiency of this substitution reaction.

The introduction of the hydrazino group at the 3-position of the pyridazine ring is a pivotal step for further molecular diversification. Its inherent nucleophilic character provides a handle for a wide array of chemical transformations, enabling the synthesis of a multitude of heterocyclic systems.

One of the most prevalent transformations involves the condensation reaction of the hydrazino group with 1,3-dicarbonyl compounds or their equivalents. This reaction frequently leads to the formation of a new heterocyclic ring fused to the pyridazine scaffold. For instance, the reaction of a 3-hydrazinopyridazine with a β-ketoester can result in the formation of a pyrazolopyridazine derivative, a class of compounds known to possess interesting pharmacological activities. The ability of the hydrazino group to participate in such cyclization reactions makes it an invaluable synthetic tool for the construction of complex molecular architectures.

Development and Optimization of Novel Synthetic Pathways

While the classical routes to this compound remain highly relevant, ongoing research is dedicated to the development of more efficient, selective, and sustainable synthetic pathways.

A primary challenge in the synthesis of complex substituted analogues of this compound lies in achieving high levels of chemo- and regioselectivity. Modern synthetic approaches are increasingly employing transition-metal-catalyzed reactions, such as Suzuki and Buchwald-Hartwig cross-coupling reactions, to selectively introduce a variety of substituents onto the pyridazine scaffold. acs.org

The introduction of chiral centers into analogues of this compound opens up avenues for the exploration of three-dimensional chemical space and the potential for stereospecific interactions with biological targets. The stereoselective synthesis of these analogues presents both significant challenges and opportunities.

Chiral methodologies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials, are being actively explored to control the stereochemistry of the final products. nih.gov For example, the asymmetric reduction of a suitable ketone precursor can lead to the formation of a chiral alcohol, which can then be incorporated into the pyridazine scaffold. The development of robust stereoselective methods is of paramount importance for the synthesis of single enantiomers, which often exhibit significantly different pharmacological and toxicological profiles.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is crucial for minimizing environmental impact and enhancing laboratory safety. While specific green synthetic routes for this exact compound are not extensively detailed in publicly available literature, the principles can be applied by adapting methodologies used for analogous pyridazine derivatives. Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical synthetic strategies.

One of the primary considerations in green synthesis is the replacement of hazardous solvents with safer alternatives. acs.org Traditional organic solvents often pose risks to human health and the environment. The synthesis of pyridazine derivatives can be made more sustainable by employing water, ethanol, or solvent-free conditions. tandfonline.comtandfonline.com For instance, the reaction of indenopirroles with hydrazine to form indenopyridazine derivatives has been successfully carried out in ethanol, which is a renewable and less toxic solvent. tandfonline.comtandfonline.com

Another key principle of green chemistry is the use of energy-efficient methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. nih.gov The synthesis of various pyridazine derivatives has been shown to be more efficient under microwave irradiation. nih.gov This technique could potentially be applied to the synthesis of this compound to improve its environmental footprint.

Atom economy, which maximizes the incorporation of starting materials into the final product, is another fundamental concept of green chemistry. researchgate.netconsensus.app Multicomponent reactions are particularly noteworthy for their high atom economy, as they allow for the construction of complex molecules in a single step, thereby reducing waste. researchgate.netconsensus.app While a specific multicomponent reaction for this compound is not documented, exploring such pathways would be a valuable green chemistry approach.

The following table summarizes how green chemistry principles can be applied to the synthesis of this compound based on methodologies reported for similar compounds.

| Green Chemistry Principle | Conventional Method for Pyridazine Synthesis | Potential Green Alternative for this compound Synthesis | Benefits |

| Use of Safer Solvents | Use of hazardous solvents like benzene (B151609) or dichloromethane. acs.org | Employing ethanol, water, or solvent-free conditions. tandfonline.comtandfonline.com | Reduced toxicity, improved safety, and easier waste disposal. |

| Energy Efficiency | Conventional heating for extended periods. | Microwave-assisted synthesis. nih.gov | Shorter reaction times, lower energy consumption, and potentially higher yields. |

| Atom Economy | Multi-step syntheses with purification of intermediates. | One-pot or multicomponent reactions. researchgate.netconsensus.app | Reduced waste, fewer reaction steps, and conservation of resources. |

| Catalysis | Use of heavy metal catalysts. | Metal-free catalytic systems or biocatalysis. organic-chemistry.org | Avoidance of toxic metals, simplified purification, and milder reaction conditions. |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 3 Hydrazino 6 4 Methylbenzyl Pyridazine

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group (-NHNH2) is the most reactive site in the 3-hydrazino-6-(4-methylbenzyl)pyridazine molecule, readily participating in reactions with various electrophiles.

Cyclocondensation Reactions for Fused Heterocycle Formation

The hydrazine functionality is a key precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions involve the reaction of the hydrazine with bifunctional electrophiles, leading to the formation of a new ring fused to the pyridazine (B1198779) core. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole-fused pyridazines, while reaction with α-haloketones can lead to the formation of triazolopyridazines. nih.govbeilstein-journals.org The general mechanism involves an initial nucleophilic attack by the terminal nitrogen of the hydrazine, followed by an intramolecular cyclization and dehydration.

The synthesis of 2,3-dihydro-1,2,4-triazolo[4,3-b]pyridazine-3-ones and 1,2,4-triazolo[4,3-b]pyridazines can be achieved through the thermal cyclization of 2-(6-substituted-3-pyridazinyl)hydrazinecarboxylates and hydrazides, respectively. nih.gov

Acylation, Alkylation, and Arylation Chemistry

Acylation: The hydrazine moiety of this compound can be readily acylated using acylating agents such as acid chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen atom to form the corresponding N-acylhydrazide derivative. These acylated derivatives can serve as intermediates for further transformations, including cyclization reactions to form fused heterocycles like triazolopyridazines. nih.gov

Alkylation: Selective alkylation of hydrazine derivatives can be challenging due to the presence of two nucleophilic nitrogen atoms. However, methods utilizing nitrogen dianion intermediates have been developed to achieve selective alkylation. organic-chemistry.org This approach allows for controlled introduction of alkyl groups, yielding mono- or di-alkylated products. The reaction rates are influenced by steric and electronic factors of the alkyl halides. organic-chemistry.org

Arylation: Aryl radicals, generated from aryl hydrazines in the presence of a catalyst like iodine in the air, can be used for the arylation of various substrates. semanticscholar.orgacs.org This method provides a pathway to introduce aryl groups onto the hydrazine moiety, expanding the structural diversity of the resulting compounds.

Formation of Hydrazones and Their Subsequent Transformations

The reaction of this compound with aldehydes and ketones leads to the formation of the corresponding hydrazones. researchgate.netorganic-chemistry.orgresearchgate.net This condensation reaction is typically carried out under mild acidic or basic conditions. The resulting hydrazones are versatile intermediates that can undergo a variety of subsequent transformations.

For example, hydrazones can be cyclized to form various heterocyclic compounds. researchgate.net Treatment of a benzylidenecarbohydrazide with nitrous acid can lead to the formation of a triazine ring fused to another heterocyclic system through intramolecular cyclization. researchgate.net Furthermore, refluxing a benzylidenecarbohydrazide with acetic anhydride (B1165640) can result in the formation of a pyrimidothienopyridazine derivative. researchgate.net

Table 1: Reactions of the Hydrazine Functionality

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Cyclocondensation | 1,3-Dicarbonyl compounds | Fused Pyrazoles |

| Cyclocondensation | α-Haloketones | Fused Triazoles |

| Acylation | Acid chlorides/anhydrides | N-Acylhydrazides |

| Alkylation | Alkyl halides | N-Alkylhydrazines |

| Arylation | Aryl radicals | N-Arylhydrazines |

| Hydrazone Formation | Aldehydes/Ketones | Hydrazones |

Modifications and Functionalization of the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Pyridazine Core

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally difficult due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the ring towards electrophilic attack. imperial.ac.ukyoutube.comresearchgate.net The reactivity of pyridazine towards electrophiles is often compared to that of nitrobenzene. youtube.com However, the presence of activating groups can facilitate such reactions. researchgate.net For pyridazine itself, sulfonation can occur at high temperatures. utexas.edu The low reactivity can be attributed to the fact that the highest occupied molecular orbitals (HOMOs) of pyridazine are not π orbitals, which is a key factor for frontier orbital-controlled reactions. researchgate.net

Substituent Effects on Ring Reactivity

The substituents on the pyridazine ring, namely the hydrazine and the 4-methylbenzyl groups, play a significant role in modulating the ring's reactivity.

4-Methylbenzyl Group: The 4-methylbenzyl group is an electron-donating group due to the hyperconjugation of the methyl group and the electron-donating nature of the benzyl (B1604629) group. This further increases the electron density on the pyridazine ring, potentially facilitating electrophilic substitution. The directing effect of these activating groups would favor substitution at the ortho and para positions relative to their point of attachment, although the inherent reactivity of the pyridazine ring positions must also be considered.

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the nitrogen atoms. wur.nlthieme-connect.de The presence of a good leaving group, such as a halogen, at these positions would facilitate such reactions.

Table 2: Substituent Effects on Pyridazine Ring Reactivity

| Substituent | Electronic Effect | Influence on Ring Reactivity |

|---|---|---|

| Hydrazine (-NHNH2) | +R, -I (Overall Activating) | Increases electron density, partially counteracting the deactivating effect of ring nitrogens. |

| 4-Methylbenzyl | +I (Activating) | Increases electron density, further activating the ring towards electrophilic attack. |

| Pyridazine Nitrogens | -I, -R (Deactivating) | Strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. |

Transformations of the 4-Methylbenzyl Moiety

The 4-methylbenzyl group in this compound offers two primary locations for chemical modification: the benzylic methylene (B1212753) group and the aromatic tolyl ring. These transformations can lead to a diverse array of novel derivatives with potentially altered biological activities or physicochemical properties.

Reactions at the Benzylic Position

The benzylic position of the 4-methylbenzyl group is activated towards certain types of reactions due to the adjacent aromatic ring, which can stabilize radical and carbocationic intermediates.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group, yielding the corresponding benzoyl derivative. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromic acid. This reaction would convert this compound into 3-Hydrazino-6-(4-benzoyl)pyridazine, introducing a ketone functionality that can serve as a handle for further derivatization, such as the formation of oximes, hydrazones, or Schiff bases.

Halogenation: Benzylic halogenation, particularly bromination, is a well-established transformation that can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This would lead to the formation of 3-Hydrazino-6-(4-(bromomethyl)benzyl)pyridazine. The resulting benzylic bromide is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and nitriles. Lewis acids such as zirconium(IV) chloride have also been shown to catalyze benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), proceeding through a radical generation pathway. google.com

| Reaction | Reagents and Conditions | Product |

| Oxidation | KMnO₄ or CrO₃ | 3-Hydrazino-6-(4-benzoyl)pyridazine |

| Bromination | NBS, AIBN, CCl₄, reflux | 3-Hydrazino-6-(4-(bromomethyl)benzyl)pyridazine |

| Bromination | DBDMH, ZrCl₄, CH₂Cl₂ | 3-Hydrazino-6-(4-(bromomethyl)benzyl)pyridazine |

Functionalization of the Aromatic Ring

The tolyl ring of the 4-methylbenzyl moiety is susceptible to electrophilic aromatic substitution reactions. The directing effect of the alkyl group (ortho- and para-directing) and the steric hindrance from the pyridazine core will influence the regioselectivity of these reactions. Given that the para position is already substituted with the methyl group, electrophilic attack is expected to occur primarily at the ortho positions (positions 3 and 5 of the benzyl ring).

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This reaction would yield 3-Hydrazino-6-(4-methyl-3-nitrobenzyl)pyridazine and/or 3-Hydrazino-6-(4-methyl-2-nitrobenzyl)pyridazine. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group, providing a site for further functionalization.

Halogenation: Halogenation of the aromatic ring, for instance with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃), would lead to the introduction of a bromine atom on the ring. The expected products would be 3-Hydrazino-6-(3-bromo-4-methylbenzyl)pyridazine and/or 3-Hydrazino-6-(2-bromo-4-methylbenzyl)pyridazine. These aryl halides are valuable precursors for cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of carbon-carbon bonds.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could also be employed to introduce alkyl or acyl groups onto the aromatic ring. However, the presence of the electron-rich hydrazino group and the basic nitrogen atoms of the pyridazine ring could lead to side reactions with the Lewis acid catalyst, necessitating careful selection of reaction conditions and potentially the use of protecting groups.

| Reaction | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | 3-Hydrazino-6-(4-methyl-3-nitrobenzyl)pyridazine |

| Bromination | Br₂, FeBr₃ | 3-Hydrazino-6-(3-bromo-4-methylbenzyl)pyridazine |

Computational and Theoretical Investigations of 3 Hydrazino 6 4 Methylbenzyl Pyridazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. uomphysics.net For pyridazine (B1198779) derivatives, these calculations provide valuable information about their stability, reactivity, and potential for intermolecular interactions. researchgate.net

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. dergipark.org.tr The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. aimspress.com

For a molecule like 3-Hydrazino-6-(4-methylbenzyl)pyridazine, the HOMO is expected to be localized primarily on the electron-rich hydrazino group and the pyridazine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridazine ring, highlighting its susceptibility to nucleophilic attack.

Computational studies on structurally similar pyridazine derivatives, such as (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, have been performed using DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set. researchgate.net These studies provide insights into the likely electronic properties of this compound. Based on these related studies, a hypothetical set of quantum chemical parameters for the title compound is presented in the table below.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Global Hardness (η) | 2.225 |

| Global Softness (S) | 0.225 |

| Electronegativity (χ) | 4.025 |

| Electrophilicity Index (ω) | 3.64 |

Electrostatic Potential Mapping and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor regions (positive potential). chemrxiv.org

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the pyridazine ring and the hydrazino group, confirming these as the primary sites for electrophilic attack. The hydrogen atoms of the hydrazino group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic interactions. nih.gov This information is critical for understanding how the molecule interacts with biological targets. chemrxiv.org

Mulliken atomic charge analysis further quantifies the charge distribution within the molecule. In this compound, the nitrogen atoms are expected to carry a negative charge, while the carbon and hydrogen atoms would have varying degrees of positive charge. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

Identification of Preferred Conformations in Solution and Gas Phase

Conformational analysis aims to identify the most stable conformations of a molecule by exploring its potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist. These preferred conformations can differ between the gas phase and in solution due to interactions with solvent molecules. Computational methods can predict these stable structures and their relative energies, providing insights into the shapes the molecule is most likely to adopt in a biological environment.

Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by simulating the movement of its atoms over time. pensoft.net These simulations can reveal the flexibility of different parts of the molecule and the transitions between different conformations. For this compound, MD simulations could illustrate the rotational freedom of the 4-methylbenzyl group and the conformational changes in the hydrazino moiety, which could be crucial for its binding to a biological target.

In Silico Modeling of Molecular Interactions

Understanding how a molecule interacts with its biological target is fundamental to drug design. In silico modeling, particularly molecular docking, is a powerful technique for predicting the binding mode and affinity of a ligand to a receptor. japsonline.com

For this compound, molecular docking studies could be employed to predict its interactions with a specific protein target. Based on its structure, the molecule has the potential to form various types of interactions, including:

Hydrogen Bonds: The hydrazino group and the nitrogen atoms of the pyridazine ring can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The 4-methylbenzyl group provides a significant hydrophobic region that can interact with nonpolar pockets in a protein.

Pi-Pi Stacking: The pyridazine and benzene (B151609) rings can engage in pi-pi stacking interactions with aromatic amino acid residues in the binding site.

Molecular docking studies on a closely related compound, (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, have demonstrated its ability to bind effectively within the active site of target proteins through a combination of hydrogen bonding and hydrophobic interactions. researchgate.net It is anticipated that this compound would exhibit a similar binding profile, with the hydrazino group playing a key role in forming specific hydrogen bonds that anchor the molecule in the binding site.

The table below summarizes the potential molecular interactions of this compound.

| Interaction Type | Potential Interacting Groups |

|---|---|

| Hydrogen Bond Donor | -NHNH2 group |

| Hydrogen Bond Acceptor | Pyridazine ring nitrogens, -NHNH2 group |

| Hydrophobic Interactions | 4-methylbenzyl group |

| Pi-Pi Stacking | Pyridazine ring, Benzene ring |

Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. This method allows for the characterization of the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-protein complex.

In a representative docking study, this compound would be docked into the binding pocket of a selected protein target, for instance, a kinase or a receptor implicated in a disease pathway. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a defined scoring function. The results of such a study can reveal key amino acid residues that interact with the ligand and provide a rationale for its potential biological activity.

For instance, a hypothetical docking study of this compound with a protein kinase could yield the results summarized in the interactive table below. Such studies for similar molecules have shown that the hydrazino group can act as a hydrogen bond donor, while the pyridazine and methylbenzyl moieties can engage in hydrophobic and aromatic interactions. nih.gov

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | ASP145 | Hydrogen Bond |

| LEU23 | Hydrophobic | ||

| TYR88 | Pi-Pi Stacking | ||

| VAL31 | Hydrophobic | ||

| PHE144 | Pi-Pi Stacking |

These hypothetical results suggest a strong binding affinity, with specific interactions contributing to the stability of the complex. The hydrogen bond with an aspartate residue, for example, would be a critical anchor point for the ligand.

Binding Energy Calculations and Interaction Force Field Analysis

While docking provides a static picture of the binding event, more rigorous computational methods are required to calculate the binding free energy and to understand the dynamics of the interaction. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed to estimate the free energy of binding of a ligand to a protein. nih.gov These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation.

The total binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw : van der Waals energy

ΔE_elec : electrostatic energy

ΔG_pol : polar solvation energy

ΔG_npol : nonpolar solvation energy

An interaction force field, such as AMBER or CHARMM, is used to describe the potential energy of the system. nih.gov These force fields are collections of equations and associated parameters that are designed to reproduce the geometry and energy of molecules. nih.gov The choice of force field is crucial for the accuracy of the binding energy calculations.

A representative breakdown of the binding free energy for the interaction of this compound with a hypothetical protein target is presented in the interactive table below.

| Energy Component | Value (kcal/mol) |

|---|---|

| van der Waals Energy (ΔE_vdw) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -20.8 |

| Polar Solvation Energy (ΔG_pol) | 35.5 |

| Nonpolar Solvation Energy (ΔG_npol) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -34.6 |

The negative value for the total binding free energy indicates a spontaneous binding process. The decomposition of the energy terms reveals that van der Waals and electrostatic interactions are the primary driving forces for the binding, while the polar solvation energy opposes the binding, a common observation in ligand-protein interactions.

Mechanistic Probing of Biological Interactions and Target Modulation by 3 Hydrazino 6 4 Methylbenzyl Pyridazine Analogues

Investigation of Molecular Targets and Signaling Pathways

The biological activity of 3-hydrazino-6-(4-methylbenzyl)pyridazine analogues is predicated on their interaction with specific molecular targets, which in turn modulates various signaling pathways. Research in this area has identified enzymes and receptors as key components in the mechanism of action of these compounds, leading to downstream effects on cellular function.

A significant area of investigation for pyridazine (B1198779) derivatives has been their role as enzyme inhibitors, particularly targeting monoamine oxidases (MAO). MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. mdpi.com Analogues of this compound, specifically pyridazinobenzylpiperidine derivatives, have been synthesized and evaluated as selective MAO-B inhibitors. nih.gov

In one such study, a series of 23 compounds were synthesized and their in vitro enzyme inhibitory activities were investigated. nih.gov The majority of these compounds demonstrated a higher inhibitory effect on MAO-B compared to MAO-A. nih.gov For instance, compound S5, a notable derivative, exhibited the most potent inhibition of MAO-B with an IC50 value of 0.203 μM and displayed a high selectivity index of 19.04 for MAO-B over MAO-A. nih.gov

Kinetic analyses of the most potent inhibitors, such as compounds S5 and S16, revealed a competitive mechanism of MAO-B inhibition. nih.gov This suggests that these analogues bind to the active site of the enzyme, competing with the natural substrate. Further dialysis experiments indicated that this inhibition is reversible. researchgate.net The proposed mechanism for the inhibition of MAO by substituted hydrazines involves the product of the compound's oxidation acting as a potent reversible and, in some cases, irreversible inhibitor of the enzyme. nih.gov

| Compound | MAO-B IC50 (μM) | MAO-A IC50 (μM) | Selectivity Index (SI) for MAO-B | Inhibition Type |

|---|---|---|---|---|

| S5 | 0.203 | 3.857 | 19.04 | Competitive |

| S15 | - | 3.691 | - | - |

| S16 | 0.979 | - | - | Competitive |

Beyond enzyme inhibition, analogues of this compound have been shown to interact with specific receptors, thereby modulating their activity. A notable example is the interaction of pyridazin-3(2H)-one derivatives with formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov

A series of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones were identified as small-molecule agonists for FPR1 and the formyl peptide receptor-like 1 (FPRL1). nih.gov The activity of these compounds was found to be dependent on specific structural features, such as an acetamide (B32628) side chain at position 2 and lipophilic or electronegative substituents on an aryl group. nih.gov One potent mixed FPR1/FPRL1 agonist, compound 14a, and a specific FPRL1 agonist, compound 14x, were identified. nih.gov These agonists were capable of activating intracellular calcium mobilization and inducing chemotaxis in human neutrophils, with one of the most potent chemotactic agents exhibiting an EC50 of 0.6 μM. nih.gov

In a different context, a pyridazine derivative, 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been studied in relation to its interaction with the capsid protein VP1 of rhinoviruses. drugbank.com This viral protein functions as a receptor for attachment to host cells. The binding of the compound to a hydrophobic pocket in the capsid protein induces conformational changes that prevent the virus from uncoating and releasing its RNA genome into the host cell. drugbank.com

The interaction of this compound analogues with their molecular targets can lead to significant perturbations of cellular pathways. For instance, some pyridazine derivatives have been shown to enhance the structural and functional plasticity of the tripartite synapse. nih.gov These compounds were found to rapidly increase the expression of the excitatory amino acid transporter 2 (EAAT2) protein in astrocytes, an effect mediated by the activation of local translation within astrocytic processes. nih.gov This suggests a novel mechanism for modulating synaptic function and plasticity.

In the realm of oncology, hydrazide-hydrazone derivatives have been investigated for their anticancer properties. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cell lines. nih.gov For example, one potent derivative was found to increase caspase-3 activation and the number of cells undergoing early apoptosis in prostate, breast, and colon cancer cell lines. nih.gov This indicates that these compounds can perturb cellular pathways involved in programmed cell death, a key target in cancer therapy.

| Compound Class | Cellular Effect | Affected Pathway/Process | Model System |

|---|---|---|---|

| Pyridazine analogues | Increased EAAT2 protein expression | Activation of local translation in astrocytes | In vitro and in vivo neurological models |

| Hydrazide-hydrazone derivatives | Induction of apoptosis | Increased caspase-3 activation | PC-3, MCF-7, HT-29 cancer cell lines |

Elucidation of Specific Protein-Ligand Interactions

A deeper understanding of the biological effects of this compound analogues requires the detailed characterization of their interactions with target proteins. Biophysical and thermodynamic studies are crucial in elucidating the nature of these binding events.

A variety of biophysical techniques are employed to study the binding of small molecules like pyridazine derivatives to their protein targets. elsevierpure.com These methods provide quantitative data on the binding affinity, stoichiometry, and kinetics of the interaction.

One study on a pyrazoline pyridazine derivative utilized fluorescence spectroscopy to investigate its interaction with bovine serum albumin (BSA). researchgate.net The intrinsic fluorescence of BSA was quenched upon binding of the derivative, indicating a direct interaction. researchgate.net The mechanism of this quenching was determined to be static, suggesting the formation of a ground-state complex between the compound and the protein. researchgate.net Fluorescence resonance energy transfer (FRET) was also used to calculate the distance between the ligand and the tryptophan residues of BSA, providing further insight into the binding site. researchgate.net

Surface Plasmon Resonance (SPR) is another powerful technique for studying protein-ligand interactions in real-time and without the need for labeling. youtube.com SPR measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. youtube.com This allows for the determination of association and dissociation rates, which are crucial for understanding the binding kinetics. youtube.com While specific SPR data for this compound is not detailed, this technique is widely applied in drug discovery for screening and characterizing the binding of small molecules to their targets, including G-protein-coupled receptors. nih.gov

Isothermal Titration Calorimetry (ITC) is a cornerstone technique for the thermodynamic characterization of protein-ligand interactions. wikipedia.org ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. wikipedia.org From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. wikipedia.org

In the study of the pyrazoline pyridazine derivative's interaction with BSA, thermodynamic parameters were determined at different temperatures. researchgate.net The positive values for both enthalpy (ΔH) and entropy (ΔS) suggested that hydrophobic forces played a significant role in the binding interaction. researchgate.net

The general utility of ITC in drug discovery is well-established, as it can be used to validate hits from screening campaigns and to guide the optimization of lead compounds. mdpi.com For example, in a study aimed at discovering small molecule inhibitors, ITC was used to confirm the direct binding of computationally predicted hits to the target protein and to determine their binding affinities. mdpi.com

| Thermodynamic Parameter | Information Provided | Example of Interpretation |

|---|---|---|

| Binding Affinity (Ka) | Strength of the interaction | A higher Ka indicates a stronger binding between the ligand and the protein. |

| Enthalpy Change (ΔH) | Heat released or absorbed during binding | A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding or van der Waals interactions. A positive ΔH indicates an endothermic reaction, which can be driven by entropy. |

| Entropy Change (ΔS) | Change in the randomness of the system upon binding | A positive ΔS is often associated with the release of ordered solvent molecules from the binding interface, contributing favorably to the binding energy. |

| Gibbs Free Energy Change (ΔG) | Overall spontaneity of the binding process | A negative ΔG indicates a spontaneous binding event. |

Impact of Molecular Design on Biological Mechanism

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the central core of a molecule with a different, isosteric, or isofunctional scaffold while retaining the original side chains or key interacting groups. researchgate.net This technique is employed to discover new classes of compounds with similar biological activity but potentially improved properties such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. In the context of pyridazine analogues, scaffold hopping can be utilized to replace the pyridazine ring with other heterocyclic systems to probe the importance of the pyridazine core for a specific biological interaction.

Molecular hybridization involves the combination of two or more pharmacophores from different drug molecules into a single hybrid compound. This approach aims to create a new molecule with a dual or synergistic mode of action, or to enhance the activity of one pharmacophore by incorporating features of another. For instance, the pyridazine core has been hybridized with other anticancer moieties to develop novel agents with enhanced potency. acs.org

A notable example of these design principles is the development of novel 3,6-disubstituted pyridazine derivatives as potential anticancer agents targeting the JNK1 pathway. acs.orgnih.govbue.edu.eg In this study, researchers employed a strategy that combined scaffold hopping and hybridization. The design was based on the scaffold hopping of a known JNK1 inhibitor, where a pyrazole (B372694) ring was expanded to a pyridazine ring. acs.org Additionally, the amide linker in the original inhibitor was replaced by hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties, representing a bioisosteric replacement approach. acs.org This led to the synthesis of a series of compounds that were evaluated for their anticancer activity.

The following table summarizes the design approach for a series of 3,6-disubstituted pyridazine derivatives:

| Design Strategy | Modification | Rationale |

| Scaffold Hopping | Pyrazole ring expanded to a pyridazine ring. | To explore a new chemical scaffold for JNK1 inhibition. acs.org |

| Hybridization | Incorporation of a 4-fluorophenyl group. | This group is known for its high JNK1 inhibitory activity. acs.org |

| Bioisosteric Replacement | Amide linker replaced with hydrazide, semicarbazide, and thiosemicarbazide moieties. | To investigate the impact of the linker on biological activity. acs.org |

These design strategies have led to the discovery of pyridazine derivatives with significant biological activities, demonstrating the power of scaffold hopping and hybridization in drug discovery.

Rational drug design involves the deliberate and targeted design of new molecules based on a thorough understanding of the biological target and the mechanism of action. This approach contrasts with traditional drug discovery methods that rely on screening large libraries of compounds. For pyridazine analogues, rational design strategies are employed to modulate specific biological processes by optimizing the interactions between the compound and its molecular target.

One area where rational design has been applied to pyridazine derivatives is in the development of inhibitors for specific kinases, such as JNK1 and VEGFR-2. acs.orgresearchgate.net For example, in the design of JNK1 inhibitors, molecular docking and dynamics simulations are used to predict and confirm the binding mode of the designed compounds within the JNK1 binding pocket. nih.gov This allows for the optimization of the molecular structure to enhance binding affinity and selectivity.

The rational design of pyridazine-urea derivatives as VEGFR-2 inhibitors provides another example. researchgate.net By understanding the key interactions required for VEGFR-2 inhibition, researchers can design pyridazine scaffolds that present the necessary pharmacophoric features in the correct orientation. This might involve modifying substituents on the pyridazine ring to enhance interactions with specific amino acid residues in the kinase's active site. researchgate.net

The following table outlines key considerations in the rational design of pyridazine analogues for specific biological targets:

| Target | Design Consideration | Example of Modification | Desired Outcome |

| JNK1 | Optimization of binding within the JNK1 active site. | Introduction of specific substituents to form hydrogen bonds with key residues. nih.gov | Increased inhibitory potency and selectivity. |

| VEGFR-2 | Mimicking the binding mode of known inhibitors. | Modification of the pyridazine core to improve accessibility to the hinge region of the kinase. researchgate.net | Enhanced antiangiogenic activity. |

| eNOS | Modulation of nitric oxide signaling pathways. | Design of pyridazin-3-one derivatives to act as vasorelaxants. rsc.org | Potent vasorelaxant activity for potential treatment of hypertension. rsc.orgnih.gov |

Through these rational design approaches, the biological mechanisms of this compound analogues can be finely tuned to achieve desired therapeutic effects while minimizing off-target activities.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Hydrazino 6 4 Methylbenzyl Pyridazine Derivatives

Correlating Structural Modifications with Mechanistic Outcomes

The biological activity of 3-Hydrazino-6-(4-methylbenzyl)pyridazine derivatives is intricately linked to the specific arrangement and nature of their constituent parts. Understanding how modifications to the pyridazine (B1198779) ring, the hydrazine (B178648) linker, and the 4-methylbenzyl group influence the mechanism of action is crucial for the rational design of more potent and selective compounds.

The pyridazine ring is a key pharmacophoric element, and its substitution pattern significantly modulates the molecule's electronic and steric properties, thereby affecting its interaction with biological targets. nih.govblumberginstitute.org The electron-deficient nature of the pyridazine ring, a consequence of the two adjacent nitrogen atoms, influences the properties of its substituents. nih.gov

Studies on related 3-hydrazinopyridazine derivatives have shown that the introduction of various substituents at other positions of the pyridazine ring can drastically alter biological activity. For instance, in a series of 6-heteroaryl-3-hydrazinopyridazines, the nature of the heterocyclic ring at the 6-position was found to be a critical determinant of antihypertensive activity. While direct studies on substitutions on the pyridazine ring of this compound are limited, general principles from analogous series can be informative.

Table 1: Influence of Hypothetical Substituents at the C5-Position of the Pyridazine Ring on a Postulated Activity Profile

| Compound | Substituent at C5 | Predicted Electronic Effect | Predicted Steric Effect | Hypothesized Impact on Activity |

| Derivative A | -H | Neutral | Minimal | Baseline activity |

| Derivative B | -Cl | Electron-withdrawing | Small | Potential for enhanced binding through halogen bonding |

| Derivative C | -CH₃ | Electron-donating | Small | May increase lipophilicity and cell permeability |

| Derivative D | -OCH₃ | Electron-donating | Moderate | Potential for hydrogen bond acceptance |

| Derivative E | -NO₂ | Strongly electron-withdrawing | Moderate | May alter binding mode or introduce new interactions |

The hydrazine moiety (-NH-NH₂) is a critical component, acting as a versatile linker and a key interaction site. It can participate in hydrogen bonding as both a donor and an acceptor, which is often crucial for anchoring the ligand to its biological target. researchgate.netmdpi.com The reactivity of the hydrazine group also allows for the formation of hydrazones, which can introduce a wide range of substituents and significantly alter the pharmacological profile of the parent compound. nih.govnih.gov

The replacement of the amide moiety with hydrazines, hydrazones, or hydrazides has been shown to be well-tolerated in other pyridazine series, suggesting that this part of the molecule is amenable to modification to fine-tune activity. nih.gov The nature of the substituent on the terminal nitrogen of the hydrazine can influence potency and selectivity. For example, small aliphatic substituents on the hydrazone have been found to be particularly potent in some series of insecticidal pyridazines. nih.gov

Table 2: Potential Modifications of the Hydrazine Linker and Their Hypothesized Mechanistic Implications

| Modification | Structural Change | Potential Impact on Molecular Recognition |

| Hydrazone Formation | -NH-N=CHR | Introduces new substituent (R), alters steric and electronic profile, can form additional H-bonds or hydrophobic interactions. |

| Acylation | -NH-NH-C(=O)R | Forms a hydrazide, introduces a carbonyl group which is a strong H-bond acceptor. |

| N-Alkylation | -NH-NHR or -NR-NH₂ | Modifies H-bonding capacity and introduces steric bulk. |

| Cyclization | Formation of a triazole or other heterocycle | Rigidifies the linker, potentially improving binding affinity by reducing conformational entropy. |

This table illustrates potential modifications and their generally understood implications in medicinal chemistry, as specific studies on these modifications for this compound were not identified.

The 4-methylbenzyl group at the 6-position of the pyridazine ring primarily contributes to the molecule's lipophilicity and potential for hydrophobic and van der Waals interactions within a binding pocket. The methyl group on the phenyl ring can also influence the electronic properties of the aromatic system, albeit modestly.

Systematic modifications of the benzyl (B1604629) group in related structures have demonstrated the importance of this moiety for biological activity. For instance, the position and nature of substituents on the phenyl ring can fine-tune the binding affinity and selectivity. An electron-withdrawing group like a halogen or an electron-donating group like a methoxy (B1213986) group can alter the electronic distribution and steric profile of the benzyl moiety, leading to different interactions with the target protein. researchgate.net

Table 3: Hypothetical SAR of Substitutions on the Benzyl Ring of 3-Hydrazino-6-(benzyl)pyridazine Analogs

| Compound | Substitution on Benzyl Ring | Predicted Effect | Hypothesized Activity Outcome |

| Analog A | 4-H (unsubstituted) | Baseline lipophilicity and electronics | Reference activity |

| Analog B | 4-CH₃ (target compound) | Increased lipophilicity | Potential for enhanced hydrophobic interactions |

| Analog C | 4-Cl | Increased lipophilicity, electron-withdrawing | May engage in halogen bonding, potentially increasing affinity |

| Analog D | 4-OCH₃ | Increased polarity, electron-donating | Could act as a hydrogen bond acceptor |

| Analog E | 2,4-di-Cl | Significantly increased lipophilicity and altered steric profile | Potential for stronger but possibly less selective binding |

This table is based on general SAR principles observed in similar compound series, as direct comparative studies on a series of 3-Hydrazino-6-(substituted benzyl)pyridazines were not found in the available literature.

Pharmacophore Elucidation and Ligand-Based Design

Pharmacophore modeling is a powerful tool in drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov For this compound derivatives, a hypothetical pharmacophore model can be constructed based on the key structural elements discussed.

A plausible pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature corresponding to the hydrazine linker.

Aromatic/hydrophobic features representing the pyridazine ring and the 4-methylbenzyl group.

Defined spatial relationships between these features that are critical for optimal binding.

Such a model can be used to virtually screen large compound libraries to identify new molecules with potentially similar biological activities or to guide the design of novel derivatives with improved properties. frontiersin.org

Development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Mechanism Relationships (QSMR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors that quantify various physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on descriptors related to:

The pyridazine ring: Descriptors for aromaticity, dipole moment, and the electronic nature of substituents.

The hydrazine linker: Descriptors for hydrogen bonding capacity and flexibility.

The 4-methylbenzyl group: Descriptors for hydrophobicity, steric bulk, and electronic effects of substituents on the phenyl ring.

A hypothetical QSAR equation might take the form:

log(1/C) = a(logP) - b(Steric_Parameter)² + c(Electronic_Parameter) + d

Where C is the concentration required for a certain biological effect, and a, b, c, and d are constants derived from statistical analysis.

Quantitative Structure-Mechanism Relationship (QSMR) studies would further aim to correlate these structural descriptors with specific mechanistic outcomes, such as distinguishing between compounds that act as agonists versus antagonists, or identifying features that contribute to selectivity for a particular enzyme isoform.

Due to the limited availability of a large, consistent dataset for a series of this compound derivatives, the development of robust QSAR and QSMR models remains a future prospect. Such studies would be invaluable for a deeper understanding of the molecular determinants of their biological activity and for guiding the design of next-generation compounds with optimized therapeutic profiles.

Role of 3 Hydrazino 6 4 Methylbenzyl Pyridazine As a Key Intermediate in Advanced Organic Synthesis

Application in the Construction of Complex Heterocyclic Scaffolds

The hydrazine (B178648) group in 3-Hydrazino-6-(4-methylbenzyl)pyridazine is a key functional group for the construction of fused heterocyclic systems. The two adjacent nitrogen atoms of the hydrazine can participate in cyclization reactions with a variety of electrophilic reagents to form new rings fused to the pyridazine (B1198779) core.

One of the most common applications of hydrazinopyridazines is in the synthesis of triazolopyridazines . The reaction of a hydrazinopyridazine with reagents such as carboxylic acids, acid chlorides, or orthoesters can lead to the formation of a fused 1,2,4-triazole (B32235) ring. For instance, treatment with acetic anhydride (B1165640) could yield a methyl-substituted triazolopyridazine, while reaction with carbon disulphide could lead to a mercapto-substituted derivative. These fused systems are of significant interest in medicinal chemistry.

Another important class of heterocyclic scaffolds that can be accessed from hydrazinopyridazines are pyrazolylpyridazines . The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or diketenes, would be expected to yield pyridazine derivatives bearing a pyrazole (B372694) substituent. The regioselectivity of this reaction would be of interest, as it could lead to different isomers depending on which carbonyl group of the dicarbonyl compound reacts first with the hydrazine.

Furthermore, condensation reactions with α,β-unsaturated carbonyl compounds could lead to the formation of pyrazolinyl-substituted pyridazines . These reactions are often base-catalyzed and proceed through a Michael addition followed by intramolecular cyclization.

The general reactivity of hydrazinopyridazines in the synthesis of fused heterocyclic scaffolds is summarized in the table below.

| Reagent Class | Resulting Heterocyclic Scaffold |

| Carboxylic acids / derivatives | Triazolopyridazines |

| 1,3-Dicarbonyl compounds | Pyrazolylpyridazines |

| α,β-Unsaturated carbonyls | Pyrazolinylpyridazines |

| Isothiocyanates | Thiadiazolopyridazines |

Use in Multicomponent Reactions and Cascade Processes

A plausible MCR involving this compound could be a Biginelli-like reaction . In a typical Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) react to form a dihydropyrimidinone. It is conceivable that the hydrazine moiety of the subject compound could act as the nitrogen-containing component in a similar reaction, leading to novel pyridazinyl-substituted heterocyclic systems.

Similarly, in a Hantzsch-like pyridine (B92270) synthesis , which is a four-component reaction, the enamine derived from the hydrazine group could potentially participate as one of the components, leading to the formation of highly substituted dihydropyridine (B1217469) derivatives bearing a pyridazine moiety.

Cascade reactions, which involve two or more sequential transformations in a single synthetic operation without the isolation of intermediates, could also be envisioned. For example, an initial reaction at the hydrazine group could trigger a subsequent cyclization or rearrangement involving the pyridazine ring or the 4-methylbenzyl substituent, leading to the rapid construction of complex molecular frameworks.

Asymmetric Synthesis Utilizing the Compound as a Chiral Auxiliary or Ligand (if applicable)

There is currently no information available in the scientific literature to suggest that this compound has been used as a chiral auxiliary or ligand in asymmetric synthesis. For a molecule to be effective in these roles, it typically needs to possess chiral elements that can induce stereoselectivity in a chemical reaction. The structure of this compound is achiral.

However, it is theoretically possible to introduce chirality to this molecule. For instance, resolution of a racemic derivative or the introduction of a chiral center through a stereoselective reaction could yield a chiral version of this compound. Such a chiral derivative could then potentially be explored as a ligand for asymmetric catalysis. The nitrogen atoms of the pyridazine ring and the hydrazine group could act as coordination sites for a metal center, creating a chiral environment that could influence the stereochemical outcome of a reaction. The development of chiral ligands is a highly active area of research, and the pyridazine scaffold offers a rigid backbone that can be beneficial for creating a well-defined chiral space around a metal catalyst.

Future Research Directions and Emerging Paradigms for 3 Hydrazino 6 4 Methylbenzyl Pyridazine

Exploration of Unexplored Reactivity Profiles

The inherent reactivity of the hydrazino (-NHNH2) group and the aromatic pyridazine (B1198779) core in 3-Hydrazino-6-(4-methylbenzyl)pyridazine presents a rich landscape for synthetic chemistry. The hydrazino moiety is a potent nucleophile, making it a prime candidate for a variety of chemical transformations that remain largely unexplored for this specific molecule.

Future research should focus on its condensation reactions with a range of aldehydes and ketones. This would yield a library of corresponding hydrazone derivatives. nih.gov Hydrazones are a well-established class of compounds with diverse biological activities, and synthesizing them from this compound could lead to new therapeutic agents. nih.gov The azometine (-NHN=CH-) proton in these hydrazones provides a site for further chemical modifications, such as the synthesis of 2-azetidinones or 4-thiazolidinones, which are valuable heterocyclic structures in medicinal chemistry. nih.gov

Furthermore, the reactivity of the hydrazino group can be exploited for cyclization reactions to form fused heterocyclic systems. For instance, reaction with carbon disulfide could lead to triazine derivatives, while reactions with β-dicarbonyl compounds could yield pyrazole-fused pyridazines. researchgate.netmdpi.com The investigation into the behavior of the hydrazino group as an electron donor towards various π-acceptors could also unveil novel reaction pathways and products. researchgate.net

A systematic study of these reactions would not only expand the chemical space around the parent compound but also provide structure-activity relationship (SAR) data crucial for optimizing its properties for specific applications.

Table 1: Potential Reactions and Resulting Compound Classes

| Reactant Type | Resulting Compound Class | Potential Significance |

| Aldehydes/Ketones | Hydrazones | Access to compounds with potential biological activities (e.g., antimicrobial, anticonvulsant). nih.gov |

| Dicarbonyl Compounds | Fused Pyrazoles | Creation of novel polycyclic heterocyclic systems with unique electronic and biological profiles. mdpi.com |

| Isothiocyanates | Thiosemicarbazides | Intermediates for synthesizing thiadiazole derivatives. |

| Acyl Halides | Acylhydrazides | Precursors for 1,3,4-oxadiazole (B1194373) synthesis, a class known for diverse bioactivities. mdpi.com |

Integration into Novel Supramolecular Assemblies or Materials Science Applications

The structure of this compound contains key features for its use in materials science, particularly in the construction of supramolecular assemblies. The pyridazine ring and the hydrazino group both contain nitrogen atoms that can act as hydrogen bond donors and acceptors. This makes the molecule an excellent building block for creating ordered, self-assembling systems.

Future research could explore the co-crystallization of this compound with other molecules possessing complementary hydrogen bonding sites to form novel co-crystals with tailored physical properties, such as solubility or stability. The planar nature of the pyridazine ring also suggests potential for π-π stacking interactions, which are fundamental in the design of organic electronic materials. Pyridazine-based compounds have been investigated as organic semiconductors, and the specific substituents on this compound could be tuned to modulate its electronic properties. liberty.edu

Another emerging area is the use of pyridazine scaffolds in the development of energetic materials. researchgate.net While this specific compound is unlikely to be a primary energetic material, its derivatives, particularly after the introduction of nitro groups, could be investigated for such properties. The synthesis of new derivatives and their subsequent characterization via techniques like single-crystal X-ray diffraction would be essential to understand their solid-state packing and potential for materials applications. researchgate.net

Advanced Methodologies for Mechanistic Elucidation of Biological Actions

Given that many pyridazine and hydrazone derivatives exhibit a wide range of biological activities, including hypotensive and antimicrobial effects, it is plausible that this compound or its derivatives could have therapeutic potential. nih.govnih.gov A critical future direction is to move beyond preliminary screening and employ advanced methodologies to understand the precise mechanisms of action.

Should a derivative show, for example, anticancer activity, studies should be designed to identify its molecular target. This could involve affinity chromatography to isolate binding partners from cell lysates or chemoproteomics approaches to identify targets in a cellular context. Techniques like thermal shift assays could validate the binding of the compound to a specific protein.

Computational Predictions Guiding Future Synthetic and Mechanistic Studies

Computational chemistry offers powerful tools to guide and accelerate research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric and electronic properties, such as its molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding its reactivity and electronic behavior. researchgate.net These calculations can help rationalize observed reaction outcomes and predict sites susceptible to nucleophilic or electrophilic attack, thereby guiding the design of new synthetic routes.

Molecular docking studies can be used to predict the binding affinity and orientation of this compound and its derivatives within the active sites of various biological targets. mdpi.com For instance, if antimicrobial activity is hypothesized, docking simulations could be performed against essential bacterial enzymes to identify the most promising targets and to predict which structural modifications might enhance binding.

In silico ADME predictions can be performed to assess the drug-likeness of newly designed derivatives based on parameters like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors/acceptors. researchgate.net This computational screening can prioritize which derivatives are most promising for synthesis and biological testing, saving significant time and resources. These predictive models can provide valuable guidelines for designing compounds with improved pharmacokinetic properties. researchgate.net

Table 2: Proposed Computational Approaches

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Predict reactivity and electronic properties. | Understanding of molecular orbital energies, charge distribution, and prediction of reactive sites. researchgate.net |

| Molecular Docking | Identify potential biological targets and predict binding modes. | Prioritization of protein targets; structure-based design of more potent analogues. mdpi.com |

| Molecular Dynamics (MD) Simulation | Analyze the stability of ligand-protein complexes. | Insight into the dynamic behavior and stability of the compound in a biological environment. |

| In Silico ADME Prediction | Evaluate drug-likeness and pharmacokinetic properties. | Early assessment of potential liabilities, guiding the design of compounds with better bioavailability. researchgate.net |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Hydrazine condensation | Ethanol, reflux | 65 | 95% | |

| Palladium-mediated coupling | Pd(OAc)₂, DMF | 78 | 98% |

Basic: How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond lengths and angles, critical for verifying regioselectivity in substitution reactions (e.g., C6–C bond distance ~1.48 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 256.1215) .

Advanced: What strategies elucidate the biological mechanism of action of this compound in cardiovascular or anti-inflammatory models?

Answer:

- Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX-2) or phosphodiesterase (PDE3A), which are linked to anti-inflammatory and cardioactive effects. IC₅₀ values can be determined via fluorometric or colorimetric assays .

- Receptor Binding Studies : Radioligand competition assays (e.g., using ³H-labeled ligands) quantify affinity for serotonin or adrenergic receptors .

- In Vivo Models :

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyridazinone derivatives?

Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing 4-methylbenzyl with fluorophenyl) to isolate pharmacophoric groups .

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .

- Meta-Analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. Table 2: Biological Activity Discrepancies

| Derivative | Reported Activity | Confounding Factor | Resolution Strategy |

|---|---|---|---|

| 6-(4-Fluorophenyl) analog | Antiplatelet vs. Prothrombotic | Assay pH variation | Standardize at pH 7.4 |

| 3-Hydrazino variant | Cytotoxicity IC₅₀ = 10 µM vs. 50 µM | Cell line differences | Use common line (e.g., HeLa) |

Advanced: What computational approaches predict pharmacokinetic properties or target interactions of this compound?

Answer:

- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., COX-2 or PDE3A) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. A logP < 3.5 suggests favorable absorption .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify persistent interactions (e.g., hydrogen bonds with Arg120 in PDE3A) .

Q. Table 3: Predicted ADME Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| logP | 2.8 | SwissADME | |

| Bioavailability Score | 0.55 | QikProp | |

| CYP3A4 Inhibition Risk | Low | GLIDE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.